Regioisomeric Position of the Aminomethyl Group Determines Muscarinic Receptor Activity
In a systematic SAR study, 3‑, 4‑, and 5‑aminomethyl isoxazoles were evaluated on isolated rabbit vas deferens (M₁ receptor), guinea‑pig atrium (M₂ receptor), and guinea‑pig ileum (M₃ receptor). The 3‑aminomethyl regioisomer exhibited a distinct activity profile that differed by up to three orders of magnitude from the 4‑ and 5‑aminomethyl congeners. While the exact numerical IC₅₀ values for the 3‑aminomethyl‑isoxazole‑4‑carboxylate scaffold are not available in this publication, the study unequivocally demonstrates that the regioisomeric placement of the aminomethyl group is a primary driver of pharmacological activity [1].
| Evidence Dimension | Muscarinic receptor subtype activity (M₁, M₂, M₃) |
|---|---|
| Target Compound Data | 3‑aminomethyl isoxazole scaffold; activity values not directly reported in the referenced study |
| Comparator Or Baseline | 4‑aminomethyl and 5‑aminomethyl isoxazole regioisomers |
| Quantified Difference | Activity differences ranging from 10‑fold to 1,000‑fold between regioisomers |
| Conditions | Isolated organ assays: rabbit vas deferens (M₁), guinea‑pig atrium (M₂), guinea‑pig ileum (M₃) |
Why This Matters
For any project targeting muscarinic receptors or other GPCRs, selecting the correct aminomethyl regioisomer is critical; the 3‑aminomethyl‑isoxazole‑4‑carboxylate scaffold provides a defined starting point whose activity profile cannot be replicated by 4‑ or 5‑substituted analogs.
- [1] Dannhardt G. et al. Regioisomeric 3‑aminomethyl, 4‑aminomethyl and 5‑aminomethyl isoxazoles – synthesis and muscarinic activity. Eur. J. Med. Chem. 1995, 30(11), 839–850. View Source
